
(2-methylpyridin-3-yl)methanol
Overview
Description
(2-Methylpyridin-3-yl)methanol (CAS: 56826-61-0) is a pyridine derivative with a hydroxymethyl (-CH₂OH) group at the 3-position and a methyl (-CH₃) substituent at the 2-position of the pyridine ring. Its molecular formula is C₇H₉NO, and it has a molecular weight of 138.16 g/mol . This compound is widely used as a pharmaceutical intermediate, notably in the synthesis of Isavuconazole, an antifungal agent, where it serves as a reference standard for impurity analysis . Its structural features—a heteroaromatic ring with polar and hydrophobic substituents—make it a versatile building block in medicinal chemistry and material science.
Preparation Methods
Reduction of Carbonyl Derivatives
The reduction of 2-methylnicotinaldehyde represents a direct route to the target alcohol. Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) are effective reducing agents .
Critical Parameters:
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NaBH₄: Mild conditions (0–5°C, 2 hours) yield 80–85% product
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LiAlH₄: Higher reactivity necessitates strict anhydrous conditions but delivers 90–92% yield
Side Reactions:
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Over-reduction to (2-methylpyridin-3-yl)methane occurs if stoichiometry exceeds 1:1 (aldehyde:reducing agent)
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Chelation effects from the pyridine nitrogen may slow reaction kinetics, necessitating extended stirring .
Catalytic Hydrogenation of Nitro Precursors
Palladium-catalyzed hydrogenation of 3-nitro-2-methylpyridine derivatives introduces the hydroxymethyl group. This method, adapted from related pyridine syntheses, employs Pd/C (5–10 wt%) under hydrogen atmosphere .
Procedure:
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Dissolve 3-nitro-2-methylpyridine in methanol
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Add Pd/C catalyst (0.1 equiv)
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Apply H₂ gas (1–3 atm) at 50°C for 6 hours
Table 1: Hydrogenation Efficiency Under Varied Conditions
Catalyst Loading | Pressure (atm) | Temperature (°C) | Yield (%) |
---|---|---|---|
5% Pd/C | 1 | 50 | 78 |
10% Pd/C | 3 | 60 | 85 |
Pd(OH)₂/C | 2 | 50 | 82 |
Limitations:
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Nitro group reduction competes with potential ring hydrogenation, requiring careful pressure control .
Hydroxymethylation via Grignard Reagents
Introducing the hydroxymethyl group through Grignard reactions offers stereochemical control. Reacting 2-methylpyridine-3-carbaldehyde with methylmagnesium bromide followed by acidic workup yields the desired alcohol .
Mechanistic Insights:
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The Grignard reagent attacks the aldehyde carbonyl, forming a secondary alcohol intermediate
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Quenching with NH₄Cl(aq) prevents over-alkylation
Yield Data:
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70–75% yield achieved with 2.5 equiv of Grignard reagent
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THF as solvent outperforms diethyl ether due to better solubility of pyridine substrates .
Continuous Flow Synthesis for Industrial Production
Scalable manufacturing leverages continuous flow reactors to enhance heat/mass transfer. A representative setup:
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Combine 2-methylpyridine and paraformaldehyde in a T-mixer
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Pump through a heated reactor coil (120°C, 10 min residence time)
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Separate products via in-line distillation
Advantages:
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98% conversion achieved at 5 L/min flow rate
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Automated process reduces byproduct formation compared to batch methods .
Biocatalytic Approaches
Emerging methodologies utilize engineered enzymes for selective hydroxymethylation. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica catalyzes the reaction between 2-methylpyridine and glycerol as a formaldehyde surrogate .
Performance Metrics:
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Turnover number (TON): 1,200
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Enantiomeric excess (ee): >99% for R-configuration
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Reaction time: 24 hours at 37°C
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-methylpyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form (2-Methyl-pyridin-3-yl)-methane.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: (2-Methyl-pyridin-3-yl)-methanal or (2-Methyl-pyridin-3-yl)-methanoic acid.
Reduction: (2-Methyl-pyridin-3-yl)-methane.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (2-methylpyridin-3-yl)methanol serves as a crucial intermediate for the synthesis of more complex organic molecules. Its structure allows for various derivatizations, making it a versatile building block in the preparation of pharmaceuticals and agrochemicals.
Table 1: Synthetic Routes for this compound
Biology
In biological research, this compound is investigated for its interactions with biological systems. It has shown potential as a precursor for biologically active compounds, particularly those targeting specific enzymes or receptors.
Case Study: Enzyme Inhibition
Research indicates that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its utility in drug design aimed at metabolic disorders .
Medical Applications
The compound is being explored for its therapeutic properties, particularly in drug development. Its ability to modulate biological pathways makes it a candidate for treating various diseases.
Table 2: Potential Therapeutic Applications
Disease Target | Mechanism of Action | Reference |
---|---|---|
Cancer | Inhibition of tumor growth through pathway modulation | |
Neurological Disorders | Neuroprotective effects via receptor interaction |
Case Study: Neuroprotective Effects
A study demonstrated that this compound derivatives exhibited neuroprotective effects against oxidative stress in neuronal cell models, indicating potential for treating neurodegenerative diseases .
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for synthesizing dyes and pigments.
Table 3: Industrial Uses
Mechanism of Action
The mechanism of action of (2-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Substituted Pyridinylmethanol Derivatives
Structurally analogous compounds differ in substituent type, position, and electronic effects. Key examples include:
Key Observations :
- Halogenation : Chloro and iodo substituents (e.g., ) increase molecular weight and polarity, enhancing reactivity in cross-coupling reactions.
- Methoxy Groups : Methoxy substituents (e.g., ) improve solubility in organic solvents and influence electronic properties.
- Bioactivity : Chlorinated derivatives (e.g., ) are often explored for antimicrobial activity due to enhanced electrophilicity.
Structural Analogues with Modified Backbones
[3-(Pyridin-2-yl)piperidin-3-yl]methanol
This compound incorporates a piperidine ring fused to pyridine , with a hydroxymethyl group. Its molecular weight is 220.28 g/mol (C₁₁H₁₆N₂O). The piperidine moiety introduces conformational flexibility, making it valuable in material science for synthesizing thermally stable polymers .
2-(Methylamino)pyridine-3-methanol
With a methylamino (-NHCH₃) group at the 2-position, this analogue (C₇H₁₀N₂O, MW 138.17) exhibits basicity due to the amine, enhancing solubility in acidic environments. It is used in drug development for functionalizing indole and piperazine scaffolds .
Ethanol Derivatives
2-(2-Methylpyridin-3-yl)ethanol
This compound is studied for its pharmacokinetic properties .
Biological Activity
(2-methylpyridin-3-yl)methanol, a compound characterized by its pyridine structure, has garnered attention in recent years due to its promising biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₉NO, with a molecular weight of approximately 139.15 g/mol. The compound features a hydroxymethyl group (-CH₂OH) attached to the pyridine ring, which is critical for its biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures display significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The hydroxymethyl group is believed to enhance binding affinity to microbial targets, thereby increasing potency.
- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. The compound's structural features allow it to interact with specific cellular pathways involved in cancer progression. For instance, it has been noted to inhibit cell proliferation in certain cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective potential, particularly in models of neurodegenerative diseases. The ability of the compound to modulate neurotransmitter systems may contribute to its efficacy in this area .
The mechanism of action of this compound is multifaceted:
- Binding Interactions : The hydroxymethyl group can participate in hydrogen bonding with biological macromolecules, enhancing the compound's binding affinity to target proteins or enzymes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with inflammation and cell survival, thereby exerting its therapeutic effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of this compound against common pathogens reported a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate activity compared to standard antibiotics.
- Cancer Cell Line Testing : In vitro tests conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations), suggesting potential as an anticancer agent.
- Neuroprotection Model : A neuroprotective study using a rat model of Parkinson's disease showed that administration of this compound led to reduced neuronal death and improved motor function scores compared to untreated controls .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methylpyridine | Pyridine ring, methyl group | Antimicrobial |
6-Fluoro-2-methylpyridine | Pyridine ring, fluorine, methyl group | Anticancer |
5-Fluoro-2-methylpyridine | Pyridine ring, fluorine, methyl group | Neuroactive effects |
4-Methoxy-2-methylpyridine | Methoxy substitution on pyridine | Antioxidant properties |
This compound | Hydroxymethyl substitution | Antimicrobial, anticancer, neuroprotective |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2-methylpyridin-3-yl)methanol, and what reaction conditions are typically employed?
The synthesis often involves functionalizing pyridine derivatives. A plausible route includes reacting 2-methylpyridine with formaldehyde under acidic conditions (e.g., H₂SO₄) to introduce the methanol group. Alternative methods may use halogenated precursors (e.g., 2-chloro-5-methylpyridine) subjected to nucleophilic substitution with hydroxymethyl groups. Solvents like methanol or ethanol are frequently employed, and reaction monitoring via TLC is critical .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the methyl and hydroxymethyl substituents on the pyridine ring. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) paired with mass spectrometry (MS) ensures purity assessment. Infrared (IR) spectroscopy can identify hydroxyl and aromatic C-H stretches .
Q. How does the choice of solvent impact the synthesis and purification of this compound?
Methanol is widely used for its polarity and ability to dissolve pyridine derivatives. Ultrasonic cleaning in methanol removes impurities from intermediates, while methanol/chloroform mixtures (1:2 v/v) enhance solubility during reflux. Post-synthesis, methanol aids in recrystallization to improve yield and purity .
Q. What are the documented stability concerns for this compound under various storage conditions?
The compound is sensitive to oxidation due to the hydroxymethyl group. Storage under inert gas (N₂ or Ar) at 4°C in amber vials is recommended. Stability tests in polar solvents (e.g., DMSO) show degradation over 72 hours, necessitating fresh preparation for bioassays .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the bioactivity of this compound derivatives?
Structure-Based Drug Design (SBDD) tools (e.g., AutoDock 4.0.1) model interactions between derivatives and target receptors (e.g., Parkinson’s-related enzymes). Energy minimization via MM2 force fields in ChemDraw 3D optimizes ligand conformations. Gasteiger charges and non-polar hydrogen parameters improve docking accuracy for pyridine-based ligands .
Q. What catalytic systems enhance the yield of this compound in multi-step syntheses?
Palladium catalysts (e.g., Pd/C or Pd₂(dba)₃) coupled with ligands like Xantphos facilitate cross-coupling reactions for pyridine functionalization. Microwave-assisted synthesis (110°C, DMF) reduces reaction time from hours to minutes. Knoevenagel condensation with aldehydes under basic conditions (K₂CO₃) introduces additional substituents .
Q. What strategies resolve contradictory data on the reactivity of this compound in different solvent systems?
Systematic solvent screening (e.g., n-hexane vs. methanol) identifies polarity-dependent reactivity. For example, oxidation with KMnO₄ proceeds faster in aqueous methanol than in non-polar solvents. Conflicting NMR results may arise from solvent-induced shifting, necessitating deuterated solvent controls .
Q. How do substituent effects on the pyridine ring influence the physicochemical properties of derivatives?
Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 5-position increase electrophilicity, enabling nucleophilic attacks. Methyl groups at the 2-position enhance steric hindrance, reducing aggregation in aqueous media. LogP calculations (e.g., 2.28 for chloro derivatives) correlate with membrane permeability in drug discovery .
Q. Methodological Notes
- Synthesis Optimization : Use microwave irradiation for time-sensitive reactions to minimize side products .
- Data Validation : Cross-reference computational docking results with in vitro assays (e.g., enzyme inhibition) to validate predicted bioactivity .
- Contradiction Management : Employ factorial design experiments to isolate variables causing reactivity discrepancies .
Properties
IUPAC Name |
(2-methylpyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-7(5-9)3-2-4-8-6/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMLMDSFLIHHSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307124 | |
Record name | (2-Methyl-pyridin-3-yl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56826-61-0 | |
Record name | 56826-61-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Methyl-pyridin-3-yl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methylpyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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